molecular formula C12H15ClO2 B2655259 2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one CAS No. 51336-68-6

2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one

Cat. No.: B2655259
CAS No.: 51336-68-6
M. Wt: 226.7
InChI Key: ASAQBPPKIOHAPP-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group, a methoxy group, and an isopropyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxy-3-(propan-2-yl)benzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate, often in aqueous or alcoholic solutions.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethanol.

    Oxidation: Formation of 2-chloro-1-[4-hydroxy-3-(propan-2-yl)phenyl]ethan-1-one.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one as a scaffold for developing small-molecule inhibitors targeting programmed cell death protein 1 (PD-1) and its ligand PD-L1. These interactions play a crucial role in cancer immunotherapy, where inhibiting this pathway can enhance the immune response against tumors. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects on PD-L1/PD-1 complex formation, suggesting its utility in cancer treatment strategies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of more complex molecules. For example, it has been utilized in the synthesis of terphenyl-based compounds that have shown promising results in biological assays against various cancer cell lines .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study reported that synthesized compounds derived from this scaffold demonstrated significant inhibition against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, highlighting their potential application in treating bacterial infections .

Case Study 1: PD-L1 Inhibition

In a recent investigation, researchers synthesized a series of compounds based on the structure of this compound and evaluated their efficacy as PD-L1 inhibitors. The study employed various biophysical techniques to assess binding affinity and functional assays to measure immune response activation. The results indicated that certain derivatives significantly enhanced T-cell activation and reduced tumor growth in preclinical models .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of derivatives synthesized from this compound. The researchers tested these derivatives against multiple bacterial strains and found that some exhibited over 90% inhibition against E. coli at specific concentrations. This suggests that modifications to the base structure can lead to potent antimicrobial agents suitable for further development into therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and isopropyl groups may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-methoxyphenyl)ethan-1-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-one: Lacks the methoxy group, which may influence its chemical properties and applications.

    2-Chloro-1-[4-methoxy-3-(methyl)phenyl]ethan-1-one: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic characteristics.

Uniqueness

2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy and isopropyl groups may enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one, with the CAS number 51336-68-6, is an aromatic ketone notable for its unique structural features, including a chloro group, a methoxy group, and an isopropyl group attached to a phenyl ring. This compound has garnered attention in various scientific domains for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C12H15ClO2C_{12}H_{15}ClO_{2}, with a molecular weight of 226.70 g/mol. Its structure can be represented as follows:

Structure C12H15ClO2\text{Structure }\text{C}_{12}\text{H}_{15}\text{ClO}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and isopropyl groups enhance the compound’s binding affinity and specificity for its targets, which may include various enzymes involved in critical biological pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The structure-function relationship suggests that the presence of the methoxy and chloro groups enhances its antimicrobial efficacy.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Research Applications

In addition to its biological activities, this compound serves as a valuable building block in organic synthesis. It is utilized for developing more complex organic molecules and has potential applications in pharmaceutical development.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds that lack one or more functional groups.

Table 2: Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
2-Chloro-1-(4-methoxyphenyl)ethan-1-oneLacks isopropyl groupReduced activity
2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-oneLacks methoxy groupAltered reactivity
2-Chloro-1-[4-methoxy-3-(methyl)phenyl]ethan-1-oneContains methyl groupDifferent steric properties

Properties

IUPAC Name

2-chloro-1-(4-methoxy-3-propan-2-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAQBPPKIOHAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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